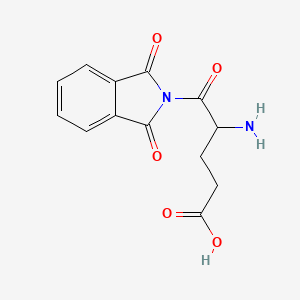
Valeric acid, 4-amino-5-(1,3-dioxo-2-isoindolinyl)-5-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phthalyl-D,L-isoglutamine is a compound derived from the phthaloylation of D,L-isoglutamine. It is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. The phthaloyl group is introduced to protect the amino group of glutamine, making it a useful intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
N-Phthalyl-D,L-isoglutamine can be synthesized through the reaction of phthalic anhydride with D,L-isoglutamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, at elevated temperatures (120-180°C) to facilitate the formation of the phthaloyl derivative . The reaction proceeds through the formation of an intermediate phthalyl-L-glutamate, which is then converted to N-Phthalyl-D,L-isoglutamine.
Industrial Production Methods
Industrial production of N-Phthalyl-D,L-isoglutamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-Phthalyl-D,L-isoglutamine undergoes various chemical reactions, including:
Hydrolysis: The phthaloyl group can be removed through hydrolysis under acidic or basic conditions, yielding D,L-isoglutamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthaloyl group is replaced by other functional groups.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: D,L-isoglutamine and phthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学研究应用
N-Phthalyl-D,L-isoglutamine has several applications in scientific research:
Chemistry: Used as a protected intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and protein interactions.
Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the production of pharmaceuticals and as a building block in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of N-Phthalyl-D,L-isoglutamine involves its interaction with specific molecular targets and pathways. The compound can modulate protein-protein interactions and enzyme activities, influencing various biological processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby exerting anti-inflammatory effects .
相似化合物的比较
N-Phthalyl-D,L-isoglutamine can be compared with other phthaloyl amino acid derivatives, such as:
N-Phthalyl-L-glutamine: Similar in structure but derived from L-glutamine instead of D,L-isoglutamine.
Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine): A compound with immunostimulatory properties, used as an adjuvant in vaccines.
N-Phthalyl-L-tryptophan: Another phthaloyl derivative with distinct biological activities.
N-Phthalyl-D,L-isoglutamine is unique due to its specific structural configuration and the resulting biological activities. Its ability to modulate immune responses and protein interactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
102584-90-7 |
|---|---|
分子式 |
C13H12N2O5 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
4-amino-5-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H12N2O5/c14-9(5-6-10(16)17)13(20)15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9H,5-6,14H2,(H,16,17) |
InChI 键 |
QXLOKAVQOAFMSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















